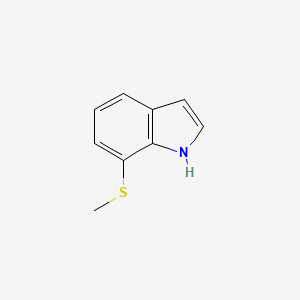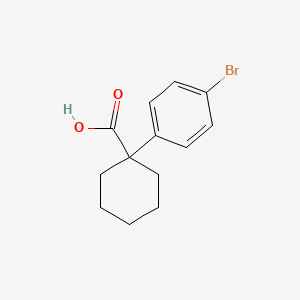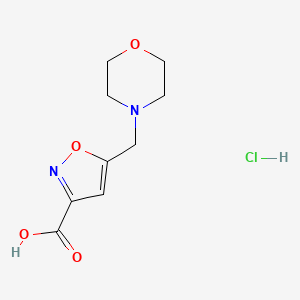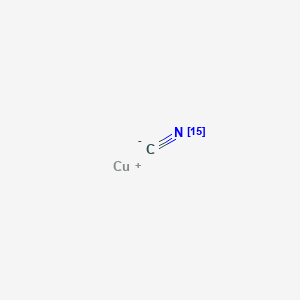
7-(Methylthio)-1H-indole
Übersicht
Beschreibung
Compounds with a methylthio group (CH3-S-) attached to an indole structure are part of a larger class of organic compounds. Indoles themselves are aromatic heterocyclic compounds, containing a benzene ring fused to a pyrrole ring . The methylthio group is a sulfur analog of the methyl ether group, and its presence can significantly affect the chemical behavior of the molecule .
Molecular Structure Analysis
The molecular structure of a methylthio-indole would be characterized by the presence of the indole and methylthio groups. The exact structure would depend on the position of the methylthio group on the indole ring .Chemical Reactions Analysis
Methylthio-indoles, like other organic compounds, can undergo a variety of chemical reactions. These might include reactions at the methylthio group or at other positions on the indole ring. The exact reactions would depend on the specific compound and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a methylthio-indole would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Microbial Virulence and Antivirulence Strategies
Indole and its derivatives, including 7-(Methylthio)-1H-indole, have been investigated for their effects on microbial virulence, specifically targeting Pseudomonas aeruginosa. Research has shown that indole-related compounds can significantly alter gene expression in a manner that represses the synthesis of quorum sensing-regulated virulence factors. This includes a reduction in the production of pyocyanin, rhamnolipid, and other virulence factors, demonstrating potential as novel antivirulence strategies against this pathogen (Lee et al., 2008).
Organic Synthesis and Functionalization
The synthesis and functionalization of indoles, including 7-(Methylthio)-1H-indole, are significant in organic chemistry due to their presence in a wide array of biologically active compounds. Palladium-catalyzed reactions have been crucial in developing methodologies for indole functionalization, enabling the synthesis of complex molecules efficiently and with fewer environmental impacts (Cacchi & Fabrizi, 2005). Additionally, iridium-catalyzed, silyl-directed borylation has been employed for selective functionalization at the 7-position of indoles, showcasing the versatility of transition-metal catalysis in indole chemistry (Robbins et al., 2010).
Antimicrobial and Anticancer Activities
Novel indole derivatives have shown significant antimicrobial activities against phytopathogenic bacteria such as Xanthomonas oryzae, suggesting their potential as agricultural bactericides (Tian et al., 2018). In addition, research into the synthesis of bis(indole) analogues has revealed compounds with cytotoxic activities against cancer cell lines, highlighting the therapeutic potential of indole derivatives in cancer treatment (Choppara et al., 2015).
Materials Science and Electrochemical Applications
The electrochemical polymerization of indole derivatives, such as 7-methylthionaphthene-indole, has been explored for the synthesis of conductive polymers. These materials exhibit interesting electrochemical properties and potential applications in electronic devices (Casalbore-Miceli et al., 1990).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other indole derivatives, which typically bind to their targets and modulate their activity .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to the metabolism of purines, histidine, and polyamines, as these pathways have been found to be affected by other compounds with a similar structure .
Pharmacokinetics
Based on the properties of similar compounds, it can be hypothesized that the compound is likely to be absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Given the compound’s potential interaction with various cellular targets, it’s likely that its effects could be wide-ranging, potentially influencing cell growth, metabolism, and other cellular processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methylsulfanyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFEYGEQAVLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600584 | |
| Record name | 7-(Methylsulfanyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Methylthio)-1H-indole | |
CAS RN |
936902-07-7 | |
| Record name | 7-(Methylsulfanyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)








![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone](/img/structure/B1603401.png)

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)